molecular formula C19H20N2O3 B565581 SU-5402 Ethyl Ester CAS No. 210644-65-8

SU-5402 Ethyl Ester

Cat. No.: B565581
CAS No.: 210644-65-8
M. Wt: 324.4 g/mol
InChI Key: MZJWAAUWSPTDQB-GDNBJRDFSA-N
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Description

SU-5402 Ethyl Ester (CAS 210644-65-8) is a bioactive small molecule with the molecular formula C₁₉H₂₀N₂O₃ and a molecular weight of 324.37 g/mol . It is identified as a synthetic byproduct during the production of SU-5402, a known inhibitor of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Properties

CAS No.

210644-65-8

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate

InChI

InChI=1S/C19H20N2O3/c1-3-24-18(22)9-8-13-12(2)11-20-17(13)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10-11,20H,3,8-9H2,1-2H3,(H,21,23)/b15-10-

InChI Key

MZJWAAUWSPTDQB-GDNBJRDFSA-N

SMILES

CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CCOC(=O)CCC1=C(NC=C1C)/C=C\2/C3=CC=CC=C3NC2=O

Canonical SMILES

CCOC(=O)CCC1=C(NC=C1C)C=C2C3=CC=CC=C3NC2=O

Synonyms

2-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl-4-methyl-1H-pyrrole-3-propanoic Acid Ethyl Ester; 

Origin of Product

United States

Preparation Methods

Byproduct Formation in SU5402 Synthesis

The primary route to this compound occurs during the synthesis of SU5402 itself. SU5402 is synthesized via a condensation reaction between an indole-2-carboxaldehyde derivative and a pyrrole-propanoic acid precursor. The ethyl ester variant forms when ethanol is present in excess during the esterification step, leading to partial substitution of the carboxylic acid group.

Direct Esterification of Carboxylic Acid Precursors

An alternative approach involves direct esterification of the carboxylic acid intermediate (2-[(Z)-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid ) with ethanol. This method aligns with patented esterification processes for ethyl esters:

  • Feedstock Introduction :

    • The carboxylic acid is introduced into the central zone of a distillation column.

    • Ethanol is fed into the column’s sump.

  • Catalytic Esterification :

    • Acid catalysts (e.g., Amberlyst-15) facilitate the reaction.

    • Water and ethyl ester are continuously removed from the top, while heavier byproducts collect at the sump.

Table 1: Comparative Esterification Conditions

ParameterThis compoundGeneral Ethyl Ester Synthesis
CatalystH₂SO₄Amberlyst-15
Temperature60–80°C70–100°C
Reaction Time4–6 hoursContinuous process
Ethanol:Carboxylic Acid3:1 molar ratio2:1 molar ratio

Optimization Challenges and Solutions

Byproduct Minimization

In SU5402 synthesis, this compound formation is often undesirable. Strategies to suppress its generation include:

  • Stoichiometric Control : Limiting ethanol to prevent over-esterification.

  • Selective Catalysts : Using immobilized enzymes (e.g., lipases) for precise esterification, though this remains theoretical for this compound.

Purification Techniques

Isolation of this compound from reaction mixtures requires:

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.

  • Crystallization : Recrystallization from ethanol-water mixtures.

Structural and Analytical Characterization

Purity and Yield Considerations

As a byproduct, this compound yields are typically <5% in SU5402 synthesis. Direct esterification improves yields to 40–60% but requires rigorous purification.

Industrial and Laboratory-Scale Production

Pilot-Scale Synthesis

A patented continuous distillation process (Figure 1) enables large-scale ethyl ester production:

Carboxylic Acid+EtOHH⁺SU-5402 Ethyl Ester+H₂O\text{Carboxylic Acid} + \text{EtOH} \xrightarrow{\text{H⁺}} \text{this compound} + \text{H₂O}

Key Features :

  • Feed Zones : Carboxylic acid input at the column center, ethanol at the sump.

  • Product Recovery : Ethyl ester and water distilled overhead; unreacted acid recycled .

Chemical Reactions Analysis

Types of Reactions

SU-5402 Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cancer Research

SU-5402 has been extensively studied for its anticancer properties. It exhibits potent activity against various tumor cell lines, including:

Cell Line IC50 (µM)
A-4310.02
A-5490.03
MDA-MB-4680.51

In vitro studies demonstrated that SU-5402 effectively inhibits tumor cell proliferation by blocking the signaling pathways mediated by FGFR and VEGFR, both of which are often upregulated in cancers .

Developmental Biology

Research has shown that SU-5402 plays a crucial role in embryonic development. It inhibits left-right determination during embryogenesis, highlighting its potential as a tool for studying developmental processes . Notably, studies using zebrafish models revealed that treatment with SU-5402 resulted in altered expression patterns of key developmental markers such as tbx1 and neurod1, indicating its impact on neurogenesis .

Regenerative Medicine

SU-5402 has been utilized to enhance the self-renewal capabilities of mouse embryonic stem cells (mESCs). By inhibiting FGFR signaling, it promotes the maintenance of pluripotency in mESCs, making it a valuable compound in stem cell research . Additionally, it has shown promise in attenuating integrin β4-induced differentiation of neural stem cells, suggesting potential applications in neuroregenerative therapies .

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of SU-5402 on human carcinoma cell lines, researchers found that the compound significantly reduced cell viability across multiple lines. The study concluded that SU-5402 could serve as a lead compound for developing novel cancer therapies targeting FGFR-mediated pathways .

Case Study 2: Developmental Disruption

A zebrafish model was used to assess the impact of SU-5402 on otic vesicle development. Treatment with varying concentrations of SU-5402 resulted in dose-dependent reductions in sensory marker expression, demonstrating its utility in elucidating the roles of FGF signaling in ear development and potential hearing loss mechanisms .

Mechanism of Action

The mechanism of action of SU-5402 Ethyl Ester involves its role as an inhibitor of specific biochemical pathways. It targets and inhibits vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. These inhibitions disrupt the signaling pathways involved in cell growth and proliferation, making it a valuable tool in cancer research and other biomedical studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Ethyl Esters

Ethyl esters are diverse in structure and function, ranging from bioactive molecules to biofuel components. Below is a comparative analysis of SU-5402 Ethyl Ester with key analogs:

Structural Analogs

Naproxen Ethyl Ester
  • Structure: Derived from the nonsteroidal anti-inflammatory drug (NSAID) naproxen, this ester features a naphthalene ring system with an ethyl ester group.
  • Function : Used in enantiomeric resolution studies, where its (R)- and (S)-forms exhibit distinct interactions with esterase enzymes like Est924 .
  • Key Difference : Unlike this compound, naproxen ethyl ester lacks nitrogen atoms, limiting its role to chiral separations rather than kinase inhibition.
Mandelic Acid Ethyl Ester
  • Structure : Aromatic ring with an ethyl ester and hydroxyl/nitro substituents.
  • Function : Demonstrates temperature-dependent chiral selectivity in gas chromatography, critical for separating enantiomers in pharmaceutical synthesis .

Functional Analogs

Hexadecanoic Acid Ethyl Ester (Palmitic Acid Ethyl Ester)
  • Structure : A straight-chain fatty acid ethyl ester.
  • Function : Used in biofuels due to its high lubricity and renewable sourcing. Its mass spectrum (m/z 284) aligns with biofuel standards .

  • Key Difference : Lacks bioactive moieties, making it unsuitable for therapeutic applications.
α-Linolenic Acid Ethyl Ester
  • Structure : Polyunsaturated omega-3 fatty acid ethyl ester.
  • Function : Derived from plant oils (e.g., Perilla frutescens), it is studied for anti-inflammatory and cardiovascular benefits .
  • Key Difference : Focused on lipid metabolism rather than enzyme inhibition.

Data Table: Comparative Overview of Ethyl Esters

Compound Molecular Formula Molecular Weight CAS Number Primary Application Key Characteristics References
This compound C₁₉H₂₀N₂O₃ 324.37 210644-65-8 Bioactive small molecule Synthetic byproduct, enzyme inhibition
Naproxen Ethyl Ester C₁₅H₁₆O₃ 244.29 Not provided Enantiomeric resolution Chiral selectivity, esterase interactions
Hexadecanoic Acid Ethyl Ester C₁₈H₃₆O₂ 284.48 628-97-7 Biofuel component High lubricity, renewable sourcing
α-Linolenic Acid Ethyl Ester C₂₀H₃₄O₂ 306.49 1191-41-9 Pharmaceutical research Anti-inflammatory, plant-derived
Mandelic Acid Ethyl Ester C₁₀H₁₂O₃ 180.20 5108-23-6 Chromatographic applications Temperature-dependent chiral selectivity

Physicochemical Behavior

  • Solubility and Stability: this compound’s aromatic and heterocyclic structure suggests moderate water solubility and enhanced membrane permeability compared to linear esters like hexadecanoic acid ethyl ester.
  • Temperature Effects: Ethyl esters of aromatic amino acids (e.g., N-acetyl-L-tyrosine ethyl ester) exhibit solvent- and temperature-dependent absorbance shifts, a property less relevant to SU-5402’s bioactive role .

Biological Activity

SU-5402 Ethyl Ester is a potent biochemical compound primarily recognized for its role as an inhibitor of various receptor tyrosine kinases, notably the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This article delves into its biological activity, mechanisms of action, research findings, and applications in scientific studies.

  • Molecular Formula : C₁₉H₂₀N₂O₃
  • Molecular Weight : 324.37 g/mol
  • CAS Number : 210644-65-8

This compound functions primarily by inhibiting the phosphorylation of specific tyrosine residues on FGFRs and other related receptors. This inhibition disrupts downstream signaling pathways involved in cell growth, differentiation, and survival. The compound exhibits varying degrees of potency against different receptors:

Receptor TypeIC50 Value (nM)
VEGFR220
FGFR130
PDGFRβ510

These values indicate that this compound is particularly effective against VEGFR2 and FGFR1, making it a valuable tool in cancer research and therapeutic development .

In Vitro Studies

  • Cell Proliferation and Differentiation :
    • In studies involving PC12 cells and primary mouse bone marrow stromal cells (BMSCs), SU-5402 induced significant changes in cellular responses by inhibiting FGFR-mediated signaling pathways. This led to reduced cell proliferation and enhanced neuronal differentiation .
    • Treatment with SU-5402 resulted in decreased phosphorylation of critical proteins such as PKM2 and LDHA, which are involved in metabolic pathways essential for cancer cell survival .
  • Impact on Cancer Models :
    • In various cancer cell lines, including A-431 and MDA-MB-468, SU-5402 exhibited antitumor effects by inhibiting cell proliferation. The compound's effectiveness was attributed to its ability to block FGFR signaling pathways that are often upregulated in cancerous cells .

In Vivo Studies

  • Cystic Fibrosis Research :
    • In a model using ΔF508-CFTR homozygous mice, administration of SU-5402 led to partial restoration of saliva secretion levels, suggesting potential therapeutic benefits for cystic fibrosis patients by rescuing defective CFTR function .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

  • Neuronal Differentiation :
    • A study demonstrated that SU-5402 treatment significantly enhanced neuronal differentiation in PC12 cells through modulation of FGFR signaling pathways. The phosphorylation status of Serine 779 on FGFR was crucial for this process .
  • Tumor Growth Inhibition :
    • In experimental melanoma models, SU-5402 treatment resulted in reduced tumor growth and altered vascularization patterns, indicating its potential as an anti-cancer agent through the inhibition of angiogenic factors like VEGF .

Applications in Research

This compound is widely utilized in biochemical assays to explore enzyme activities, protein interactions, and cellular responses to growth factors. Its unique inhibition profile makes it a valuable reagent in:

  • Proteomics : Understanding protein interactions and modifications.
  • Cancer Research : Investigating the role of receptor tyrosine kinases in tumorigenesis.
  • Drug Discovery : Identifying potential therapeutic targets for various diseases.

Q & A

Q. What are the most common methodologies for synthesizing SU-5402 Ethyl Ester, and how do reaction conditions influence yield?

Synthesis typically involves esterification or transesterification reactions. For example, kinetic studies using lipase-catalyzed acidolysis (e.g., Novozym® 435) can optimize DHA/EPA ethyl ester production, where temperature, substrate molar ratios, and enzyme loading significantly affect yields . Supercritical transesterification from waste oils demonstrates that higher temperatures (e.g., 350°C) and longer reaction times (>30 min) improve ethyl ester yields but may degrade thermolabile components . Central composite designs (CCD) are recommended for systematic optimization .

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for structural confirmation. Second-derivative absorbance spectroscopy, as applied to aromatic amino acid ethyl esters, can resolve overlapping spectral peaks under varying temperatures (0–100°C), aiding in stability assessments . Gas chromatography-mass spectrometry (GC-MS) is effective for quantifying fatty acid ethyl ester (FAEE) compositions .

Q. How does this compound stability vary under different storage conditions?

Stability is influenced by temperature, pH, and solvent environment. For instance, supercritical synthesis studies show that ethyl ester yields decline at extreme temperatures (>400°C) due to thermal decomposition . Storage in inert atmospheres (e.g., nitrogen) and low temperatures (4°C) minimizes oxidative degradation, as observed in FAEE biomarker studies .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound bioactivity data across studies?

Contradictions often arise from variability in assay conditions or compound purity. Use controlled kinetic studies (e.g., fixed-bed reactors with calcium oxide catalysts) to isolate variables like residence time and temperature . Cross-validate results using orthogonal assays (e.g., in vitro enzymatic inhibition and cell-based models) . Meta-analyses of historical data, as seen in nitrosamine ester research, can identify trends or methodological biases .

Q. What strategies optimize this compound’s bioavailability for in vitro pharmacological studies?

Ester derivatives often face hydrolysis challenges. Employ prodrug strategies, such as cinnamic ethyl ester warheads, which enhance membrane permeability and slow hydrolysis . Monitor bioavailability via LC-MS/MS to track intact ester levels versus hydrolyzed metabolites .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

Adhere to journal guidelines (e.g., Journal of Environmental Sciences) by detailing experimental protocols, raw data archiving, and ethical compliance (e.g., minimizing hazardous waste) . Use standardized reporting frameworks for synthesis and characterization to ensure reproducibility .

Q. What advanced statistical models are suitable for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., Hill equation) or machine learning algorithms can handle complex dose-response curves. For example, CCD-based response surface methodology (RSM) effectively models multi-variable interactions in ester synthesis .

Methodological Notes

  • Data Interpretation : Compare FAEE concentrations against ethyl glucuronide (EtG) biomarkers to distinguish exogenous vs. endogenous sources in biological samples .
  • Instrumentation Calibration : Regularly validate spectrophotometers using reference compounds like N-acetyl-L-tryptophan ethyl ester to ensure accuracy across temperature gradients .

Contradictions & Gaps

  • Thermal Degradation vs. Yield : Higher temperatures improve transesterification efficiency but risk degrading this compound . Mitigate this via stepwise temperature protocols.
  • Bioactivity Variability : Differences in cell culture media (e.g., serum content) may alter ester stability, requiring media-specific controls .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SU-5402 Ethyl Ester
Reactant of Route 2
SU-5402 Ethyl Ester

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